molecular formula C8H12ClNO B3057770 2-Amino-6-ethylphenol hydrochloride CAS No. 84942-41-6

2-Amino-6-ethylphenol hydrochloride

Cat. No. B3057770
CAS RN: 84942-41-6
M. Wt: 173.64 g/mol
InChI Key: LCWZNFAENVJKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethylphenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 . It is a powder that is stored at room temperature .


Physical And Chemical Properties Analysis

2-Amino-6-ethylphenol hydrochloride is a powder with a melting point of 255-260°C .

Scientific Research Applications

Optical and Structural Properties

A study by Zeyada et al. (2016) explored the structural and optical characteristics of derivatives of 2-Amino-6-ethylphenol hydrochloride, focusing on their applications in thin-film technologies. The research revealed that these compounds, when deposited as thin films, maintain their chemical integrity and demonstrate distinctive optical properties, such as absorption parameters and electron transition types, which are critical for photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Reactivity and Complexation Behavior

Falcone, Giuffrè, and Sammartano (2011) examined the acid-base and UV-visible spectrophotometric properties of 2-Amino-6-ethylphenol and its complexation behavior with Zn2+ ions. Their findings underscore the weak complexing ability of this compound with Zn2+, highlighting its potential for selective chemical sensing and metal ion discrimination in aqueous solutions (Falcone, Giuffrè, & Sammartano, 2011).

Dielectric Properties

Further research by Zeyada et al. (2016) on the dielectric properties of 2-Amino-6-ethylphenol derivatives showcased their utility in electronic materials. The study highlighted how different substituent groups affect the AC electrical conductivity and dielectrical properties of these compounds, offering insights into their suitability for electronic and optoelectronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-amino-6-ethylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-6-4-3-5-7(9)8(6)10;/h3-5,10H,2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWZNFAENVJKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-ethylphenol hydrochloride

CAS RN

84942-41-6
Record name Phenol, 2-amino-6-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84942-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-6-ethylphenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-ethylphenol hydrochloride
Reactant of Route 2
2-Amino-6-ethylphenol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-6-ethylphenol hydrochloride
Reactant of Route 4
2-Amino-6-ethylphenol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-6-ethylphenol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-6-ethylphenol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.